

# Introduction: The Versatility of a Halogenated Phenol

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## Compound of Interest

Compound Name: 4-Bromo-2,6-dimethylphenol

Cat. No.: B182379

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**4-Bromo-2,6-dimethylphenol**, a substituted aromatic compound, serves as a pivotal intermediate in a multitude of synthetic pathways. Its unique structure, featuring a reactive hydroxyl group, a strategically placed bromine atom, and two activating methyl groups, makes it a valuable building block for complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in organic chemistry and drug development. The presence of the bromine atom offers a handle for cross-coupling reactions, while the phenolic hydroxyl group can be readily derivatized, and the methyl groups sterically influence reaction outcomes. This combination of features underpins its utility in fields ranging from materials science to medicinal chemistry.<sup>[1][2]</sup>

The compound is also known by synonyms such as 4-Bromo-2,6-xlenol. It typically appears as a light pink-beige to brown crystalline solid with a characteristic phenolic odor.<sup>[1][3][4]</sup> Understanding its fundamental properties is the first step toward leveraging its synthetic potential.

## Core Physicochemical Properties

A summary of the essential properties of **4-Bromo-2,6-dimethylphenol** is provided below, offering a quick reference for experimental planning.

Property	Value	Source(s)
CAS Number	2374-05-2	[3][4][5][6][7][8]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrO	[3][4][5]
Molecular Weight	201.06 g/mol	[1][3][4]
Melting Point	74-78 °C	[3][9]
Boiling Point	~253 °C at 760 mmHg	[10]
Appearance	Light pink-beige to brown crystals or powder	[3][4]
Solubility	Slightly soluble in water; more soluble in organic solvents like ethanol, methanol, and acetone.[1][3]	
IUPAC Name	4-bromo-2,6-dimethylphenol	[4][5]

## Part 1: Synthesis Protocol and Mechanistic Rationale

The most common and straightforward synthesis of **4-Bromo-2,6-dimethylphenol** involves the electrophilic bromination of 2,6-dimethylphenol.[3] The methyl groups are ortho, para-directing and activating, but the ortho positions are sterically hindered, leading to preferential substitution at the para position.

### Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a standard laboratory procedure for the synthesis of **4-Bromo-2,6-dimethylphenol**.

Materials:

- 2,6-Dimethylphenol

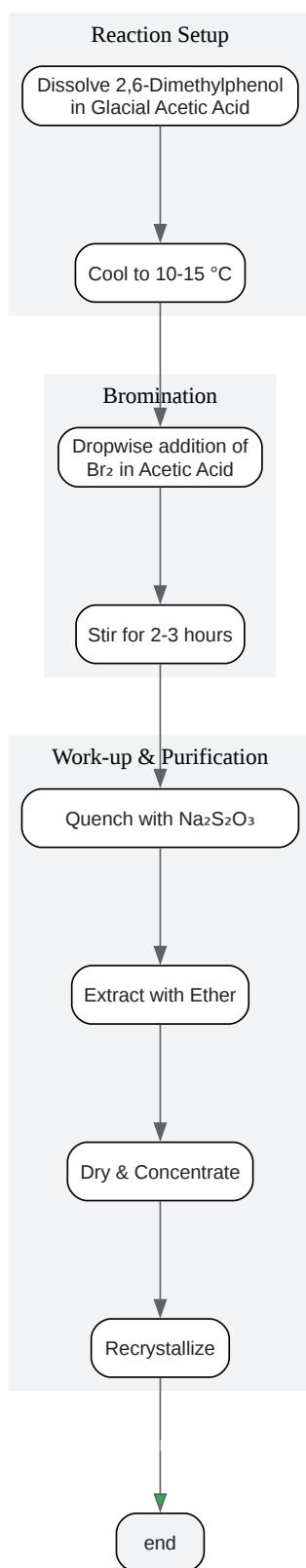
- Liquid Bromine ( $\text{Br}_2$ )
- Glacial Acetic Acid
- Saturated aqueous Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Saturated aqueous Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Diethyl Ether or Dichloromethane
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 2,6-dimethylphenol in glacial acetic acid. Cool the flask in an ice bath to 10-15 °C.
- **Bromine Addition:** Prepare a solution of liquid bromine in glacial acetic acid. Add this solution dropwise to the stirred solution of 2,6-dimethylphenol over 1-2 hours, ensuring the temperature does not exceed 15 °C. The causality for this temperature control is to minimize the formation of poly-brominated byproducts.
- **Reaction Monitoring:** Stir the mixture at this temperature for an additional 2-3 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Once the reaction is complete, carefully pour the mixture into a beaker of cold water. Quench the excess bromine by adding saturated sodium thiosulfate solution until the reddish-brown color disappears.
- **Neutralization & Extraction:** Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).

- **Drying and Concentration:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water or hexanes) to yield pure **4-Bromo-2,6-dimethylphenol**.  
[\[11\]](#)

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-Bromo-2,6-dimethylphenol**.

## Part 2: Chemical Reactivity and Transformations

**4-Bromo-2,6-dimethylphenol** is a versatile substrate for further chemical transformations. Its reactivity is dominated by the phenolic hydroxyl group and the carbon-bromine bond.

- **O-Alkylation/Acylation:** The hydroxyl group can be easily alkylated or acylated to form ethers and esters, respectively.
- **Polymerization:** Under certain conditions, such as initiation with iodine, it can undergo polymerization.[\[3\]](#)
- **Further Bromination:** The aromatic ring can be further brominated to yield dibromo and tribromo derivatives, demonstrating the activating nature of the hydroxyl and methyl groups. [\[3\]](#)
- **Cross-Coupling Reactions:** The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of its utility in building complex molecules.[\[12\]](#)

### Experimental Protocol: Further Bromination

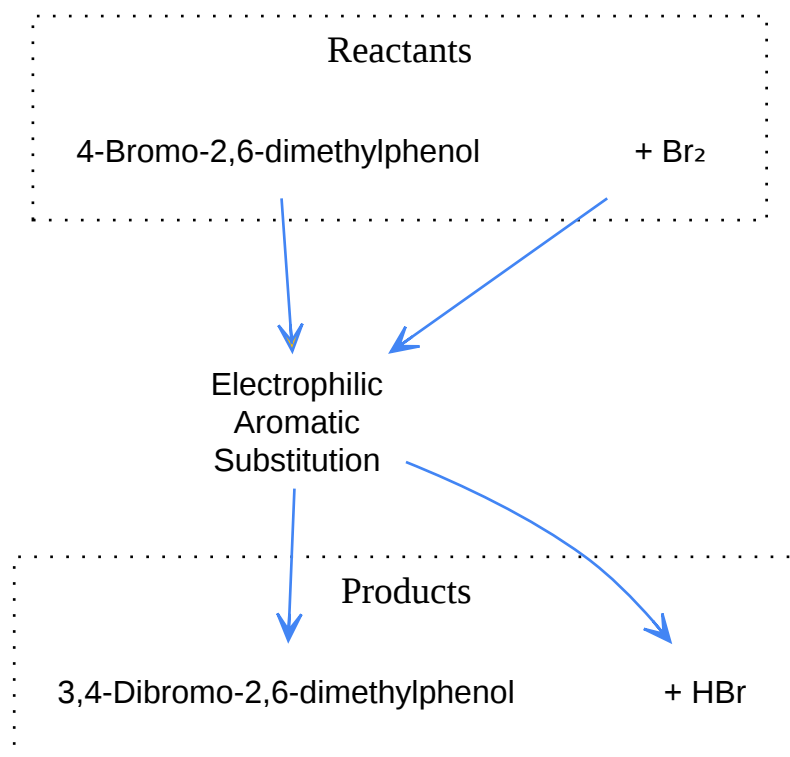
This protocol details the synthesis of 3,4-dibromo-2,6-dimethylphenol from **4-Bromo-2,6-dimethylphenol**.[\[3\]](#)

Procedure:

- Dissolve **4-Bromo-2,6-dimethylphenol** in chloroform or carbon tetrachloride in a flask protected from light.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in the same solvent dropwise with stirring.
- Allow the reaction to proceed to completion (monitored by TLC).
- Perform an aqueous work-up similar to the synthesis protocol above to isolate the crude product.

- Purify by column chromatography or recrystallization to obtain 3,4-dibromo-2,6-dimethylphenol.

## Reaction Mechanism Visualization



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Caption: Electrophilic substitution mechanism for further bromination.

## Part 3: Applications in Drug Development and Material Science

The structural motifs present in **4-Bromo-2,6-dimethylphenol** make it a valuable precursor in several high-value applications.

- **Pharmaceutical Synthesis:** Halogenated phenols are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). The brominated xylenol core can be found in or used to synthesize molecules with a range of biological activities. For example, bromophenol derivatives isolated from marine sources have shown anticancer, antidiabetic, and

antimicrobial properties.[13] New synthetic derivatives are being explored for their potential as antioxidants and enzyme inhibitors.[13][14]

- **OLED Materials:** In material science, it serves as a building block for Organic Light-Emitting Diode (OLED) materials. The dimethylphenol moiety can be incorporated into larger conjugated systems where it influences the electronic properties and stability of the final material.[2]
- **Industrial Biocide:** It is used as a microbicide and preservative in coatings, paper mills, oil fields, and water treatment processes to control microbial growth.[3]

## Conceptual Role in Drug Synthesis

The diagram below illustrates a conceptual pathway where **4-Bromo-2,6-dimethylphenol** acts as a starting scaffold for a hypothetical kinase inhibitor. The C-Br bond is used for a Suzuki coupling to introduce a heterocyclic moiety (common in kinase inhibitors), and the phenol is functionalized to improve solubility or binding.



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Caption: Role as a scaffold in a hypothetical drug discovery workflow.

## Part 4: Analytical Characterization

Confirming the identity and purity of **4-Bromo-2,6-dimethylphenol** is critical. This is typically achieved through a combination of spectroscopic techniques.



Technique	Expected Data & Interpretation
$^1\text{H}$ NMR	- A singlet for the phenolic -OH proton (can be broad).- A singlet for the two equivalent aromatic protons.- A singlet for the six equivalent protons of the two methyl groups.[15]
$^{13}\text{C}$ NMR	- Signals corresponding to the 4 unique carbon atoms in the aromatic ring (ipso-OH, ipso-Br, ipso-CH <sub>3</sub> , and aromatic CH).- A signal for the methyl carbons.
IR Spectroscopy	- A broad absorption band around 3200-3600 cm <sup>-1</sup> for the O-H stretch.- C-H stretching bands just below 3000 cm <sup>-1</sup> .- Aromatic C=C stretching bands around 1470-1600 cm <sup>-1</sup> .- A C-Br stretching band in the fingerprint region (typically 500-600 cm <sup>-1</sup> ).[15]
Mass Spec (GC-MS)	- A molecular ion peak (M <sup>+</sup> ) at m/z 200 and an (M+2) <sup>+</sup> peak at m/z 202 of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.[4]

## Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. **4-Bromo-2,6-dimethylphenol** must be handled with appropriate precautions.

- Hazards: The compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][9][16][17][18]
  - GHS Hazard Statements: H302, H312, H315, H319, H335.[4][17]
- Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18] Avoid breathing dust and prevent contact with skin and eyes.[18] Wash hands thoroughly after handling.[16]

- Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and locked up.[16][19]
- First Aid:
  - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][16]
  - Skin: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[9][16]
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]
  - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

## Conclusion

**4-Bromo-2,6-dimethylphenol** is more than just a chemical intermediate; it is a versatile tool for molecular innovation. Its predictable reactivity, stemming from its well-defined structure, provides chemists with a reliable platform for constructing complex molecules for pharmaceuticals, advanced materials, and other specialized applications. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for harnessing its full potential in a safe and effective manner.

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